Home > Products > Screening Compounds P51427 > pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one - 10189-46-5

pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Catalog Number: EVT-1394818
CAS Number: 10189-46-5
Molecular Formula: C12H8N2O2
Molecular Weight: 212.2g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a tricyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 8 (CDK8). This compound belongs to a class of molecules known as benzoxazepines, which are characterized by their fused benzene and oxazepine rings. The structural complexity of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one contributes to its biological activity and makes it a subject of ongoing research.

Source and Classification

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is specifically categorized as an oxazepine derivative. The compound has been synthesized and evaluated for various biological activities, particularly in the context of cancer treatment where CDK8 plays a significant role in tumorigenesis and cellular proliferation .

Synthesis Analysis

Methods

The synthesis of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: These are crucial for forming the fused ring structure. A common approach involves the reaction of 2-aminobenzenes with appropriate carbonyl compounds under acidic or basic conditions.
  • Functionalization: Various substituents can be introduced into the benzene or oxazepine rings to enhance biological activity or solubility.

Technical Details

Recent studies have employed techniques such as microwave-assisted synthesis to improve yields and reduce reaction times. Additionally, structure-activity relationship (SAR) studies have guided modifications to optimize the potency of derivatives against CDK8 .

Molecular Structure Analysis

Structure

The molecular formula for pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is C_12H_8N_2O. The compound features a tricyclic structure comprising:

  • A pyridine ring
  • A benzene ring
  • An oxazepine moiety

This unique arrangement contributes to its pharmacological properties.

Data

The compound's molecular weight is approximately 200.20 g/mol. The melting point and solubility characteristics are crucial for determining its bioavailability and therapeutic efficacy but require specific experimental data for precise values.

Chemical Reactions Analysis

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one participates in various chemical reactions primarily due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzene ring allows for electrophilic attack, leading to further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one acts primarily as a selective inhibitor of cyclin-dependent kinase 8. CDK8 is involved in regulating transcription and cell cycle progression. The mechanism includes:

  1. Binding: The compound binds to the ATP-binding site of CDK8.
  2. Inhibition: This binding prevents phosphorylation of target proteins involved in cell cycle regulation and transcriptional activation.
  3. Biological Outcome: Inhibition of CDK8 leads to reduced cell proliferation and may induce apoptosis in cancer cells.

Studies indicate that derivatives of this compound show varying degrees of potency against CDK8 depending on their structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical stability and reactivity profile are influenced by the presence of functional groups within the molecule. The compound exhibits moderate lipophilicity which aids in cellular uptake but also necessitates careful consideration regarding formulation for therapeutic use.

Applications

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has significant potential in scientific research:

  • Cancer Therapy: As a CDK8 inhibitor, it is being explored for its ability to treat various cancers by disrupting aberrant signaling pathways.
  • Drug Development: Its derivatives are being studied for enhanced efficacy and reduced side effects compared to existing treatments.

Research continues to explore its full therapeutic potential and mechanisms through which it can be utilized effectively in clinical settings .

Introduction to Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Structural Classification and Nomenclature of Polycyclic Heterocyclic Systems

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one belongs to the annulated oxazepine class within the broader category of fused polycyclic heterocycles. Its nomenclature follows the Extended Hantzsch-Widman system and ring fusion guidelines established by IUPAC:

  • Core Identification: The base component is the seven-membered 1,5-oxazepine ring, where positions 1 and 5 denote oxygen and nitrogen atoms, respectively.
  • Fusion Sites: The pyridine ring is fused across bonds 2-3 (b-edge), while the benzene ring is fused across bonds 1-5, creating the tricyclic system.
  • Functional Group: The carbonyl at position 5 is denoted by the suffix "-one", with lactam tautomerism indicated by "(6H)".

Alternative naming conventions include benzo[b]pyrido[3,2-f][1,4]oxazepin-5(6H)-one (CAS: 10189-46-5), which rearranges the fusion priorities but describes an identical structure. Substituent positions are numbered systematically, with ring atoms prioritized: pyridine (N1-C2-C3-C4-C5-C6), oxazepine (C6a-C7-C7a-N5-C9a-C10a-C11), and benzene (C7a-C8-C9-C10-C10a-C11). This precise numbering is critical for interpreting structure-activity relationships (SAR), particularly when substituents are introduced at positions 3, 6, 8, or 9 to modulate electronic properties or steric bulk [1] [10].

Table 1: Representative Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives and Their Biological Activities

CompoundSubstituentsBiological TargetKey ActivitySource
6-Methyl derivativeMethyl at N6Reference compoundChemical precursor [1]
Compound 2Unsubstituted coreCDK8/CycCIC₅₀ = 8.25 nM [2] [4]
3-Amino-8,9-dimethyl-6-isopropyl3-NH₂, 8-CH₃, 9-CH₃, 6-CH(CH₃)₂UndisclosedSynthetic intermediate [3]
AP190 seriesVaried at C3, C8, N6HIV reverse transcriptaseAntiviral candidates [8]

Historical Development of Benzoxazepine Derivatives in Medicinal Chemistry

The medicinal exploration of benzoxazepines originated in the 1960s with the discovery of anxiolytic 1,4-benzoxazepines. However, the pyrido-fused variant emerged significantly later, driven by targeted synthetic efforts to enhance target affinity and metabolic stability. Key milestones include:

  • 1980s-1990s: Early synthetic efforts focused on angiotensin-converting enzyme (ACE) inhibitors featuring 1,5-benzoxazepine cores, though pyrido-annelated versions remained unexplored. Concurrently, the identification of HIV reverse transcriptase inhibitors spurred interest in tricyclic nitrogen heterocycles, culminating in patent filings (e.g., AP190A) describing pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones and thiazepinones as antiviral agents. These derivatives demonstrated sub-micromolar inhibition of viral replication, establishing proof-of-concept for scaffold utility [8] [9].

  • 2000s: Scaffold repurposing accelerated with the discovery of orexin receptor antagonists incorporating benzoxazepine motifs (e.g., compound 1m), highlighting CNS applicability. Concurrently, the privileged status of pyridine-containing heterocycles in oncology—exemplified by FDA-approved drugs like imatinib—motivated exploration of pyrido-benzoxazepines in kinase modulation. This era established robust synthetic routes, including acid chloride-mediated cyclizations and transition-metal-catalyzed annulations [5] .

  • 2010s-Present: Rational design efforts capitalized on structural biology insights. The discovery that Sorafenib (a multikinase inhibitor) binds CDK8 via a type II inhibition mode prompted scaffold hybridization. Researchers fused Sorafenib's hinge-binding N-methylpicolinamide with a tricyclic core, yielding pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives optimized for deep pocket occupation in CDK8's DMG-out conformation [2] [4].

Table 2: Key Therapeutic Areas Explored with Benzoxazepine Derivatives

Therapeutic AreaRepresentative Drug/ScaffoldClinical StatusKey Structural Feature
Antiviral (HIV)AP190 seriesPreclinical (1990s)Pyrido[2,3-b][1,5]benzoxazepinone
CNS (Insomnia)Benzoxazepine-based OX2R antagonistsClinical (e.g., 1m)1,5-Benzoxazepine
Oncology (Kinase inhibition)Compound 2 (CDK8 inhibitor)PreclinicalPyrido[2,3-b][1,5]benzoxazepinone
Respiratory (Asthma)Cromoglic acid, PranlukastFDA-approvedBenzo-γ-pyrone (chromone)

Significance of the Pyrido-Benzoxazepine Scaffold in Drug Discovery

The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold delivers three strategic advantages in modern drug discovery:

  • Target Versatility: Its modular structure enables interactions with diverse binding pockets. The lactam carbonyl serves as a hydrogen bond acceptor, the pyridine nitrogen acts as a weak base (predicted pKₐ ~3.5–4.5), and the planar aromatic surfaces facilitate π-stacking with hydrophobic residues. This versatility is evidenced by its activity against targets spanning viral enzymes (HIV reverse transcriptase), cyclin-dependent kinases (CDK8), and neurotransmitter receptors (orexin receptors) [5] [8].

  • Structural Plasticity for Selectivity Optimization: The scaffold's P-loop adaptability is particularly valuable in kinase inhibition. Unlike rigid frameworks, pyrido-benzoxazepines induce conformational changes in the P-loop (residues Tyr32, Val35, Ala50, Lys52) upon binding CDK8. Compound 2 exemplifies this, displacing the DMG motif to occupy a deep pocket while forming an additional H-bond with Lys52—a interaction inaccessible to Sorafenib. This adaptability enables >100-fold selectivity over 456 kinases, mitigating off-target toxicity [2] [4].

  • Synthetic Tractability and SAR Exploration: Efficient synthetic routes support diversification at multiple positions:

  • N6: Alkylation modulates solubility and bioavailability (e.g., 6-methyl vs. 6-isopropyl derivatives)
  • C3: Electron-donating groups (e.g., amino) enhance H-bond donation capacity
  • C8/C9: Halogens or methyl groups improve hydrophobic enclosure in pocketsThis versatility enabled the optimization of compound 2 (IC₅₀ = 8.25 nM), exhibiting 4-fold greater CDK8 potency than Sorafenib [2] [3] [4].

Table 3: Synthetic Strategies for Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Core

Synthetic RouteKey StepsBuilding BlocksYieldAdvantages
Acid chloride cyclization1. 2-Hydroxynicotinic acid → Acid chloride 2. Amidation with 2-amino-5-nitrophenol 3. NaOH-mediated cyclization2-Hydroxynicotinic acid 2-Amino-5-nitrophenol70% (3 steps)High convergence, scalability
Sorafenib hybridization1. Molecular modeling of P-loop flexibility 2. Replacement of N-methylpicolinamide with pyridine 3. Induced-fit optimizationSorafenib-derived fragments Tricyclic coreVariableRational design for CDK8 selectivity
Transition-metal catalysisPd/Cu-mediated C-N coupling/C-H activationHalogenated precursors40-65%Late-stage diversification

Properties

CAS Number

10189-46-5

Product Name

pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

IUPAC Name

6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

Molecular Formula

C12H8N2O2

Molecular Weight

212.2g/mol

InChI

InChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15)

InChI Key

SMKXEJRITQTCCL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.